Cas no 2680571-54-2 (2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid)

2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid structure
2680571-54-2 structure
商品名:2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid
CAS番号:2680571-54-2
MF:C14H12F3NO3
メガワット:299.24519443512
CID:5630280
PubChem ID:165929126

2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
    • 2680571-54-2
    • EN300-28289978
    • 2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid
    • インチ: 1S/C14H12F3NO3/c15-14(16,17)12(21)18-7-13(5-6-13)9-4-2-1-3-8(9)10(18)11(19)20/h1-4,10H,5-7H2,(H,19,20)
    • InChIKey: IYLUDOHNOSTQTJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N1C(C(=O)O)C2C=CC=CC=2C2(C1)CC2)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 299.07692773g/mol
  • どういたいしつりょう: 299.07692773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 473
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 57.6Ų

2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28289978-1.0g
2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
2680571-54-2 95.0%
1.0g
$1129.0 2025-03-19
Enamine
EN300-28289978-5g
2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
2680571-54-2
5g
$3273.0 2023-09-08
Enamine
EN300-28289978-5.0g
2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
2680571-54-2 95.0%
5.0g
$3273.0 2025-03-19
Enamine
EN300-28289978-0.1g
2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
2680571-54-2 95.0%
0.1g
$993.0 2025-03-19
Enamine
EN300-28289978-0.05g
2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
2680571-54-2 95.0%
0.05g
$948.0 2025-03-19
Enamine
EN300-28289978-1g
2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
2680571-54-2
1g
$1129.0 2023-09-08
Enamine
EN300-28289978-10g
2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
2680571-54-2
10g
$4852.0 2023-09-08
Enamine
EN300-28289978-10.0g
2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
2680571-54-2 95.0%
10.0g
$4852.0 2025-03-19
Enamine
EN300-28289978-2.5g
2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
2680571-54-2 95.0%
2.5g
$2211.0 2025-03-19
Enamine
EN300-28289978-0.25g
2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
2680571-54-2 95.0%
0.25g
$1038.0 2025-03-19

2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid 関連文献

2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acidに関する追加情報

Introduction to 2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid (CAS No. 2680571-54-2)

The compound 2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid, identified by its CAS number 2680571-54-2, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines elements of spirocyclic scaffolds with isoquinoline moieties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

At the core of this compound's potential lies its unique structural configuration. The presence of a spirocyclopropane ring introduces rigidity and conformational constraints that can influence binding affinity and metabolic stability. This feature is particularly valuable in the design of bioactive molecules, where precise spatial orientation of functional groups is often critical for efficacy. The isoquinoline component, a well-known pharmacophore in medicinal chemistry, further enhances the compound's appeal due to its established role in various biological pathways and its presence in numerous bioactive natural products.

The introduction of a trifluoroacetyl group at the 2' position adds another layer of complexity and functionality. Fluoro substituents are widely recognized for their ability to modulate pharmacokinetic properties, including lipophilicity, metabolic stability, and binding interactions. In particular, trifluoromethyl groups have been extensively studied for their role in enhancing binding affinity and reducing susceptibility to enzymatic degradation. This modification may contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to more effectively predict and optimize the properties of complex molecules like 2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid. These tools allow for the rapid screening of virtual libraries and the identification of key structural features that contribute to biological activity. Studies have shown that spirocyclic compounds can exhibit unique binding profiles when incorporated into drug-like molecules, making them attractive for targeted therapies.

In the realm of medicinal chemistry, isoquinoline derivatives have garnered significant attention due to their diverse biological activities. These compounds have been implicated in various pharmacological processes, including modulation of neurotransmitter receptors, inhibition of enzyme activity, and interaction with DNA. The structural motifs present in CAS No. 2680571-54-2 align well with these known bioactivities, suggesting potential applications in areas such as central nervous system disorders, oncology, and anti-inflammatory therapies.

The synthesis of this compound presents an intriguing challenge due to its complex architecture. Traditional synthetic routes may involve multi-step sequences that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have made it possible to construct such intricate molecules with greater efficiency and precision. These developments are crucial for enabling the rapid exploration of novel chemical space and the identification of next-generation therapeutic candidates.

As research continues to uncover new biological targets and mechanisms, compounds like 2'-(2,2,2-trifluoroacetyl)-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-1'-carboxylic acid (CAS No. 2680571-54-2) will play an increasingly important role in drug discovery efforts. The combination of structural features such as spirocyclic rigidity and trifluoromethyl substitution offers a rich foundation for further derivatization and optimization. By leveraging cutting-edge synthetic techniques and computational tools, researchers can accelerate the development of novel molecules with enhanced therapeutic potential.

The future prospects for this compound are promising given its unique structural attributes and potential biological activities. Further investigation into its pharmacological properties will be essential to determine its suitability for various therapeutic applications. Collaborative efforts between synthetic chemists and biologists will be crucial in elucidating its mechanism of action and exploring its full potential as a lead molecule or building block for more complex drug candidates.

In conclusion,CAS No. 2680571-54-2 represents a compelling example of how innovative molecular design can yield promising candidates for drug development. Its intricate structure combines elements that are both challenging to synthesize and biologically relevant, making it a valuable asset in the quest for new therapeutics. As our understanding of biological systems continues to evolve,so too will our ability to harness such molecules for treating human disease.

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